Eltrombopag Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

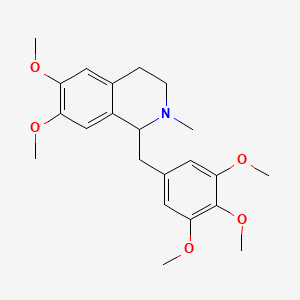

Eltrombopag Amide is a synthetic small-molecule thrombopoietin receptor agonist. It is primarily used to treat conditions such as chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C. The compound works by stimulating the production of platelets in the bone marrow, thereby increasing platelet counts in patients with these conditions .

Mécanisme D'action

Target of Action

Eltrombopag Amide primarily targets the thrombopoietin receptor (TPO receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

This compound interacts with the transmembrane domain of the human TPO receptor . Unlike the natural ligand, thrombopoietin, this compound binds to a region of the TPO receptor that is distant from the TPO binding site . This unique binding site allows this compound to confer synergistic effects with endogenous TPO rather than competing for binding . Upon binding, this compound activates the TPO receptor and downstream signaling pathways .

Biochemical Pathways

The activation of the TPO receptor by this compound leads to the stimulation of intracellular signal transduction pathways, including the JAK-STAT signaling pathway . This results in increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

This compound undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8 oxidation and UGT1A1 and UGT1A3 glucuronidation . The compound is excreted in feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The pharmacokinetics of this compound are dose-dependent and linear .

Result of Action

The primary result of this compound’s action is a rapid and sustainable increase in platelet counts . This significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) . It has also shown promise in treating thrombocytopenia associated with various other etiologies .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the onset time of this compound can vary, with the shortest onset time being 5 days and the median onset time being 14 days . Additionally, the compound’s action may be influenced by the patient’s genetic makeup, as suggested by the observed inter-ethnic difference in AUC .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag Amide involves several steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a benzoic acid derivative, which is then subjected to various chemical transformations such as amide formation, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Eltrombopag Amide undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Applications De Recherche Scientifique

Eltrombopag Amide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving thrombopoietin receptor agonists.

Biology: Investigated for its role in cellular processes and its interaction with various biological molecules.

Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents.

Comparaison Avec Des Composés Similaires

Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.

Avatrombopag: Similar to Eltrombopag Amide but with fewer restrictions in dosing and monitoring.

Uniqueness: this compound is unique in its ability to chelate iron, which adds an additional layer of therapeutic potential, particularly in conditions involving iron overload . This property is not shared by other thrombopoietin receptor agonists like Romiplostim and Avatrombopag .

Propriétés

Numéro CAS |

1246929-02-1 |

|---|---|

Formule moléculaire |

C25H23N5O3 |

Poids moléculaire |

441.48 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

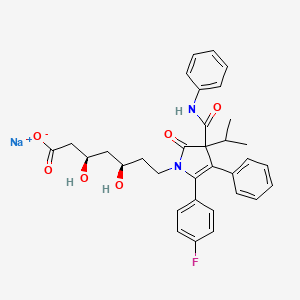

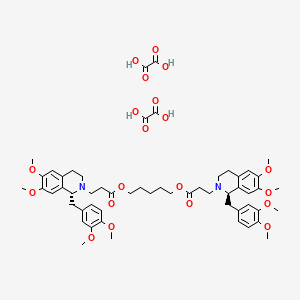

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)

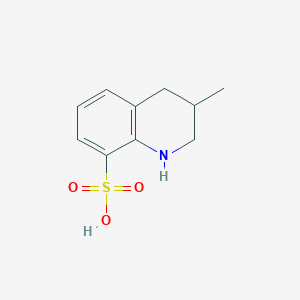

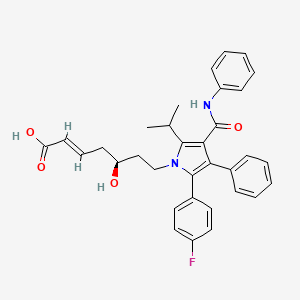

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)